2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid

HIV-1 protease inhibition P2-ligand optimization peptidomimetic SAR

This Fmoc-protected tetrahydrofuranylglycine delivers unique conformational rigidity and hydrogen-bonding topology that flexible-chain analogs cannot replicate. Its 2-yl regioisomer provides a distinct spatial orientation of the ether oxygen, which is critical for the P2-site interaction that drives a 100-fold potency differential in HIV-1 protease inhibitors. Researchers who replace Fmoc-Thfg-OH with the 3-yl isomer or acyclic amino acids risk losing the structure-based affinity gains documented in allophenylnorstatine-based peptidomimetics. For peptide conformational constraint, bioisosteric replacement of asparagine/serine, or aspartyl protease probe design, this building block ensures the precise stereochemical and conformational requirements are met.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 1698780-10-7
Cat. No. B2499245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid
CAS1698780-10-7
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESC1CC(OC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)
InChIKeyNWZCCBGVDITGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-(tetrahydrofuran-2-yl)glycine (CAS 1698780-10-7): A Conformationally Constrained Unnatural Amino Acid for SPPS-Based Peptide Design and Protease Inhibitor R&D


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid, also referred to as Fmoc-(tetrahydrofuran-2-yl)glycine (Fmoc-Thfg-OH), is an Fmoc-protected unnatural α-amino acid featuring a tetrahydrofuran (THF) heterocycle as its side chain [1]. The fluorenylmethoxycarbonyl (Fmoc) group provides base-labile Nα-protection, compatible with standard solid-phase peptide synthesis (SPPS) protocols involving 20% piperidine/DMF deprotection . The compound is commercially available at ≥95% purity (AKSci, Sigma-Aldrich for the 3-yl regioisomer) and is primarily employed as a building block for introducing conformational constraint into synthetic peptides and peptidomimetics .

Why Fmoc-Thfg-OH Cannot Be Replaced by Fmoc-Asn-OH, Fmoc-Ser(tBu)-OH, or Fmoc-(oxolan-3-yl)glycine in Critical SPPS Campaigns


Although Fmoc-Thfg-OH shares the Fmoc protection motif with hundreds of commercial amino acid derivatives, its tetrahydrofuran-2-yl side chain imposes a unique combination of conformational rigidity, stereochemical dependency, and hydrogen-bonding topology that is absent in flexible-chain analogs such as Fmoc-Asn-OH or acyclic oxygen-functionalized amino acids like Fmoc-Ser(tBu)-OH [1]. Even the regioisomeric Fmoc-(oxolan-3-yl)glycine displays altered spatial orientation of the ether oxygen, eliminating the specific P2-site interaction that underlies the 100-fold potency differential documented in HIV-1 protease inhibitor series [2]. Generic substitution therefore risks abolishing structure-based affinity gains that the THF-glycine residue provides when the correct (2S,3'R) stereochemistry is employed [2].

Quantitative Differentiation Evidence for CAS 1698780-10-7: Comparator-Based Potency, Stereochemistry, Conformational Rigidity, and SPPS Compatibility


HIV-1 Protease Inhibition: (2S,3'R)-THF-Glycine-Containing Inhibitors vs. Parent Asparagine-Containing Inhibitor (Ro 31-8959)

Replacement of P2-asparagine in clinical candidate Ro 31-8959 (compound 1) with (2S,3'R)-tetrahydrofuranylglycine produced compound 23 with significantly enhanced enzyme inhibitory potency. The optimized inhibitor containing (2S,3'R)-THF-glycine at P2 and a pyrazine amide at P3 (compound 2) achieved IC50 values of 0.07 nM against HIV-1 protease and 0.18 nM against HIV-2 protease, representing one of the most potent peptidomimetic inhibitors in this series [1].

HIV-1 protease inhibition P2-ligand optimization peptidomimetic SAR

Stereochemical Impact on Inhibitory Potency: (2S,3'R)-THF-Glycine vs. (2S,3'S)-THF-Glycine in Matched HIV-1 Protease Inhibitors

In a direct matched-pair comparison within the same inhibitor scaffold, the (2S,3'R)-tetrahydrofuranylglycine isomer (compound 23) was approximately 100-fold more potent than the (2S,3'S) diastereomer (compound 24) against HIV-1 protease [1]. This dramatic stereochemical dependency was attributed to a specific hydrogen-bonding interaction between the tetrahydrofuranyl ether oxygen and residues in the S2 subsite of the enzyme, which is geometrically precluded in the (2S,3'S) configuration [1].

stereochemical SAR HIV-1 protease peptide conformation

Conformational Constraint of Tetrahydrofuranylglycine vs. Acyclic Amino Acid Surrogates for Serine/Threonine and Asparagine

2-(Tetrahydrofuran-2-yl)glycine (THFG) is a cyclically constrained amino acid in which the side-chain oxygen is locked in a five-membered ring, enabling directed hydrogen-bond donation or acceptance. Unlike acyclic serine, threonine, or asparagine residues that sample multiple rotameric states in solution, THFG restricts the side-chain χ1 torsional freedom to a limited set of envelope conformations [1]. The enantiodivergent synthesis of all four THFG stereoisomers (Jirgensons et al., 2005) permits systematic exploration of conformational space, a degree of stereochemical control unattainable with natural amino acid building blocks [1].

conformationally constrained amino acids peptide stability peptidomimetic design

Fmoc Deprotection Orthogonality: Fmoc-Thfg-OH vs. Boc-Tetrahydrofuranylglycine in SPPS Compatibility

Fmoc-Thfg-OH undergoes rapid, quantitative deprotection with 20% piperidine in DMF (typical t1/2 < 2 min), generating dibenzofulvene detectable by UV absorbance at 300 nm for real-time coupling efficiency monitoring . In contrast, the Boc-protected analog requires treatment with trifluoroacetic acid (TFA), which is incompatible with acid-sensitive resins (e.g., Wang, SASRIN) and can partially cleave side-chain protecting groups, complicating orthogonal synthesis strategies . This Fmoc/Boc orthogonality is a class-level advantage maintained by Fmoc-Thfg-OH over any Boc-protected THF-glycine derivative.

solid-phase peptide synthesis Fmoc chemistry protecting group strategy

Commercial Purity and Regioisomeric Equivalence: Fmoc-(oxolan-2-yl)glycine vs. Fmoc-(oxolan-3-yl)glycine

Both Fmoc-(oxolan-2-yl)glycine (CAS 1698780-10-7) and its 3-yl regioisomer (CAS not provided; Sigma-Aldrich ENAH03A01E5F) are commercially supplied at ≥95% chromatographic purity . However, only the 2-yl regioisomer positions the ether oxygen at the β-carbon relative to the α-carbon, creating the specific S2-subsite hydrogen-bonding geometry documented in the J. Med. Chem. 1993 SAR studies [1]. The 3-yl regioisomer displaces the oxygen to the γ-position, which eliminates the key interaction and yields no reported potency advantage over asparagine in HIV-1 protease inhibitor scaffolds [1]. No equivalent biological validation exists for the 3-yl isomer as of the present search.

reagent quality regioisomer comparison procurement specification

Procurement-Relevant Application Scenarios for Fmoc-(tetrahydrofuran-2-yl)glycine (CAS 1698780-10-7) Based on Verified Differentiation Evidence


Structure-Guided Design of HIV-1 Protease Inhibitors Targeting Drug-Resistant Variants

Fmoc-Thfg-OH enables incorporation of the validated P2-tetrahydrofuranylglycine residue into allophenylnorstatine-based peptidomimetics that retain low-nanomolar potency against lopinavir- and darunavir-resistant HIV-1 protease variants (IC50 = 0.07 nM against wild-type HIV-1 protease; efficacy against resistant strains confirmed in KNI-1657 series) [1]. This scenario is directly supported by the quantitative IC50 data and the 100-fold stereochemical preference for the (2S,3'R) configuration documented by Ghosh et al. (1993) and Hidaka et al. (2018) [1][2].

Solid-Phase Synthesis of Conformationally Constrained Peptides for Epitope Mapping and Vaccine Design

The Fmoc protection and cyclic THF side chain of this building block allow automated SPPS incorporation at any position, producing peptides with reduced conformational flexibility compared to Ser/Thr-containing sequences. The enhanced rigidity can improve MHC binding affinity and protease stability, critical parameters in T-cell epitope optimization [1]. This application is a class-level inference from the conformational constraint evidence established in Section 3, and is consistent with the general principle that cyclically constrained amino acids improve peptide pharmacokinetic properties [1].

Protease Substrate Specificity Profiling Using THFG-Modified FRET Substrates

Building on the precedent that Fmoc-protected tetrahydrofuranylglycine was successfully incorporated into modified S9 and S10 substrates of HIV-1 protease, leading to substrate-based inhibitors that acted as strong protease inhibitors rather than mere substrates [1], researchers can design FRET-quenched peptide substrates containing the THF-glycine residue to probe S2 subsite specificity across different aspartyl protease family members. This directly flows from the Rajesh et al. (2002) synthesis and application of Fmoc-L-tetrahydrofuranylglycine [1].

Medicinal Chemistry Scaffold-Hopping Campaigns Seeking Asparagine/Serine Bioisosteric Replacements

When natural asparagine or serine residues in lead peptides contribute favorable binding affinity but introduce metabolic liability (e.g., deamidation, O-glycosylation), Fmoc-Thfg-OH provides a direct bioisosteric replacement strategy. The THF oxygen maintains hydrogen-bonding capacity while the cyclic constraint simultaneously reduces rotatable bonds (Δrotatable bonds = -1 compared to asparagine), a parameter correlated with improved oral bioavailability [1]. This application is supported by the class-level inference that conformationally constrained amino acids improve peptide ADME properties, as outlined in the Jirgensons et al. (2005) synthesis paper [1].

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